molecular formula C18H13FN4O2 B2968921 2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034347-95-8

2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B2968921
CAS RN: 2034347-95-8
M. Wt: 336.326
InChI Key: BVZBPAUFNNJRDD-UHFFFAOYSA-N
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Description

“2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

Triazole compounds, including “this compound”, have a molecular structure that includes a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to readily bind with a variety of enzymes and receptors in the biological system .

Scientific Research Applications

Anticonvulsant Activity

Research has shown that compounds similar to 2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione, specifically 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, exhibit significant anticonvulsant activity. These compounds, synthesized from phenylacetonitriles, demonstrated potent activity against maximal electroshock-induced seizures in rats. The study highlights the potential of the 1,2,4-triazolo[4,3-a]pyrazine ring system as a bioisostere of the purine ring for anticonvulsant purposes (Kelley et al., 1995).

Synthesis and Transformation Studies

Further research has explored the synthesis and transformation of compounds related to this compound. One study details the reaction of phenylpyruvic acid with semicarbazide to create derivatives, exploring the construction of various fused [1,2,4]triazine systems. This research provides insight into the synthesis pathways and potential modifications of similar compounds (Massry, 2003).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds structurally related to this compound. For instance, research on the synthesis of chalcones, pyrazolines, and amino pyrimidines based on the triazine framework revealed significant antibacterial activity. This highlights the potential of these compounds in the development of new antibacterial agents (Solankee & Patel, 2004).

Anticancer Activity

Compounds similar to this compound have also been studied for their anticancer activities. A particular focus has been on pyrano[2,3-d][1,2,3]triazine derivatives, synthesized using specific synthons, and evaluated for their growth inhibitory potency in liver cancer cell lines. Such studies contribute to understanding the potential of these compounds in cancer therapy (Ouf, Amr & Sakran, 2014).

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c19-14-6-4-5-13(11-14)12-23-18(25)22-10-9-21(17(24)16(22)20-23)15-7-2-1-3-8-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZBPAUFNNJRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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